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Compound of Interest

Compound Name: CC-930

Cat. No.: B1684340

An In-Depth Technical Guide to the Selectivity Profile of CC-930
Introduction

CC-930, also known as Tanzisertib, is a potent, orally bioavailable, and ATP-competitive small
molecule inhibitor of the c-Jun N-terminal kinases (JNK).[1][2][3] Developed as a potential
therapeutic agent for fibrotic and inflammatory diseases such as Idiopathic Pulmonary Fibrosis
(IPF), CC-930 targets a key signaling pathway involved in inflammation, apoptosis, and fibrosis.
[2][4][5] This technical guide provides a comprehensive overview of the selectivity profile of CC-
930, detailing its inhibitory activity against its primary targets and a broader range of kinases,
the experimental methods used for these determinations, and the signaling context of its
mechanism of action.

Quantitative Kinase Inhibition Profile

The inhibitory activity of CC-930 has been characterized against the three JNK isoforms and
other related kinases. The compound shows high potency against all INK isoforms, with a
notable bias towards JNK2.[1][4][6] Its selectivity against other MAP kinases, such as ERK1
and p38a, is significantly lower.[1][7]

Table 1: CC-930 Inhibition Constants (ICso & Ki)
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. Fold Selectivity vs.
Target Kinase ICs0 (NM) Ki (nM)

JNK2 (ICs0)
INK1 61[1](8][9] 44 + 3[1][3][7] 12.2x
INK2 5[1][3] 6.2 + 0.6[1][7] 1x
INK3 5[1](3] N/A 1x
ERK1 480[1][3][7] N/A 96X
p38a 3400[1][3][7] N/A 680x
EGFR 380[1] N/A 76X

Broad Kinase Panel Selectivity

To assess its broader selectivity, CC-930 was tested against a large panel of 240 different
kinases. In this screening, it demonstrated remarkable selectivity. At a concentration of 3 uM,
the only non-MAP kinase that was inhibited by more than 50% was the Epidermal Growth
Factor Receptor (EGFR), with an I1Cso of 0.38 uM.[1] Furthermore, when evaluated against a
panel of 75 receptors, ion channels, and neurotransmitter transporters at a concentration of 10
UM, CC-930 did not show significant inhibition (greater than 50%) of any target.[1] The
compound also does not significantly inhibit CYP P450 enzymes.[1][6]

JNK Signaling Pathway and CC-930 Inhibition

JNKs are stress-activated protein kinases that play a crucial role in cellular responses to
various stimuli, including cytokines and environmental stress.[4] Activation of the JINK pathway
leads to the phosphorylation of several downstream substrates, most notably the transcription
factor c-Jun.[1][5] Phosphorylated c-Jun (phospho-c-Jun) then regulates the expression of
genes involved in processes like inflammation, cell death, and fibrosis.[4] CC-930 acts by
competitively inhibiting ATP binding to JNK, thereby preventing the phosphorylation of c-Jun
and blocking the downstream signaling cascade.[1][7]
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Caption: JNK signaling pathway and the inhibitory action of CC-930.

Experimental Protocols
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The selectivity profile of CC-930 was established using a combination of in vitro biochemical
assays and cell-based functional assays.

In Vitro Biochemical Kinase Assay

This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity
of a purified kinase. It is the primary method for determining ICso and Ki values.

Methodology:
o Kinase Preparation: Purified, active JNK enzyme is diluted in assay buffer.
o Compound Preparation: CC-930 is serially diluted to a range of concentrations.

o Reaction Mixture: The kinase, a specific substrate (e.g., GST-c-Jun), and the inhibitor (CC-
930) are combined in the wells of a microtiter plate.[1]

e Reaction Initiation: The kinase reaction is initiated by the addition of ATP, often radio-labeled
(e.g., [y-3P]ATP), at a concentration near the Km for the specific kinase.[10]

 Incubation: The reaction is allowed to proceed for a set time at a controlled temperature
(e.g., 20-30 minutes at 30°C).[10]

o Termination and Detection: The reaction is stopped. The amount of phosphorylated substrate
is quantified. This can be achieved by capturing the substrate on a filter and measuring
incorporated radioactivity or by using phosphorylation-specific antibodies in a non-
radioactive format like a DELFIA assay.[1]

» Data Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted
against the inhibitor concentration. The ICso value is calculated from the resulting dose-
response curve.
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Caption: Workflow for a typical in vitro biochemical kinase assay.

Cell-Based Phospho-c-Jun Inhibition Assay

This assay measures the ability of CC-930 to inhibit INK activity within a cellular context by
guantifying the level of the direct downstream target, phospho-c-Jun.

Methodology:

e Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T cells are
cultured in 96-well plates.[1]

« Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of CC-930 for a
specified time (e.g., 30 minutes).[1]

o JNK Pathway Stimulation: The JNK pathway is activated by treating the cells with a stimulant
such as anisomycin or a combination of phorbol-12-myristate-13-acetate (PMA) and
phytohemagglutinin (PHA).[1]

o Cell Lysis: After stimulation (e.g., 40 minutes), the reaction is stopped and the cells are lysed
to release intracellular proteins.[1]
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o Detection of Phospho-c-Jun: The amount of phosphorylated c-Jun in the cell lysate is
measured. A common method is a solid-phase sandwich immunoassay (e.g., DELFIA),
where a capture antibody binds the total c-Jun protein and a labeled detection antibody

specifically recognizes the phosphorylated form.[1]

o Data Analysis: The signal from the detection antibody is measured, and the ICso value is
determined by plotting the inhibition of c-Jun phosphorylation against the concentration of
CC-930. For example, CC-930 inhibits the formation of phospho-cJun in stimulated human
PBMCs with an ICso of 1 uM.[1][8][9]
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Caption: Workflow for a cell-based phospho-c-Jun inhibition assay.

Summary and Conclusion

CC-930 (Tanzisertib) is a highly potent inhibitor of all three JNK isoforms, demonstrating a clear
selectivity bias for INK2.[1][4] Its selectivity is further highlighted by its minimal activity against
other MAP kinases like ERK1 and p38a, and its clean profile across a broad panel of 240
kinases, with EGFR being the only notable off-target.[1] The compound effectively blocks the
JNK signaling pathway in cellular models, preventing the phosphorylation of the key
downstream effector c-Jun.[1][9] While CC-930 showed promise in preclinical models and early
clinical studies for IPF, its development was ultimately discontinued due to an unfavorable
benefit/risk profile, including elevations in liver enzymes at higher doses.[5][6][11]
Nevertheless, the detailed characterization of its selectivity profile serves as a valuable case
study for the development of targeted kinase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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